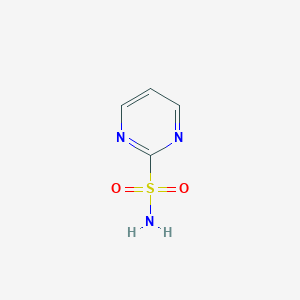

Pyrimidine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBIYLGJUVNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595001 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-90-3 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel Synthesis Methods for Pyrimidine-2-sulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with a sulfonamide group at the 2-position, these derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into novel and efficient synthetic methodologies for Pyrimidine-2-sulfonamide derivatives, providing detailed experimental protocols, comparative data, and visual workflows to aid researchers in this dynamic field.

Microwave-Assisted Synthesis: A Green and Efficient Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. This method has been successfully applied to the synthesis of various sulfonamide derivatives, often reducing reaction times from hours to minutes.

General Workflow for Microwave-Assisted Synthesis

The synthesis of this compound derivatives via microwave irradiation typically involves the reaction of a suitable pyrimidine precursor with a sulfonyl chloride derivative in the presence of a base. The specific conditions can be optimized for different substrates.

Caption: General workflow for microwave-assisted synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide Derivatives[3]

This protocol describes the synthesis of pyrazoline-containing benzenesulfonamide derivatives, where the sulfonamide is attached to a pyrazoline ring which can be considered a precursor or analogue to pyrimidine derivatives in some contexts of heterocyclic chemistry.

-

Chalcone Synthesis: An aqueous solution of NaOH (10% w/v, 10 mL) is added to a mixture of an appropriate acetophenone (16 mmol) and 4-hydroxybenzaldehyde (16 mmol) in ethanol (5 mL). The reaction mixture is stirred at room temperature for 24–48 hours at 0–5 °C. The reaction progress is monitored by TLC.

-

Microwave Synthesis of Sulfonamides: A solution of para-hydrazinobenzenesulfonamide hydrochloride (2 mmol) in ethanol (20 mL) is irradiated for 5 minutes at 200 °C, 300W, and 13 bar in a microwave reactor. The suitable chalcone derivative (2 mmol) dissolved in ethanol (5 mL) is then added to the reaction tube. The mixture is irradiated for 7 minutes at 200 °C, 300W, and 7 bar.

-

Work-up and Purification: After the reaction, the flask's content is concentrated to half its volume and cooled at +4 °C for 1 hour. The resulting solid is filtered, washed, and purified.

| Compound | R | Yield (%) |

| 8 | -H | 85 |

| 9 | 4-CH3 | 88 |

| 10 | 4-F | 90 |

| 11 | 4-Cl | 92 |

| 12 | 4-Br | 91 |

| 13 | 4-NO2 | 87 |

| 14 | 3-NO2 | 86 |

| Table 1: Yields of synthesized 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives (8-14) via microwave irradiation. |

One-Pot Multi-Component Reactions

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation. This approach is highly valuable for the construction of complex heterocyclic systems like pyrimidine-2-sulfonamides.

Logical Flow of a One-Pot Synthesis

The core principle of a one-pot reaction is the sequential addition of reagents or the concurrent reaction of multiple components to form the final product without isolating intermediates.

Caption: Logical flow diagram of a one-pot multi-component reaction.

Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives[4]

This method describes the synthesis of novel pyrido[2,3-d]pyrimidine derivatives using a nanocatalyst under solvent-free conditions.

-

Catalyst: HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst [γ-Fe2O3@HAp-SO3H] is utilized.

-

Reaction Mixture: A mixture of 6-amino-2-(methylthio or ethylthio)pyrimidin-4(3H)-one (1 mmol), Meldrum's acid (1 mmol), and an aryl aldehyde (1 mmol) is prepared.

-

Reaction Conditions: The mixture is heated at 60 °C under solvent-free conditions in the presence of the nanocatalyst.

-

Work-up: The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.

| Entry | Ar | Time (min) | Yield (%) |

| 1 | C6H5 | 20 | 95 |

| 2 | 4-MeC6H4 | 25 | 93 |

| 3 | 4-MeOC6H4 | 30 | 94 |

| 4 | 4-ClC6H4 | 15 | 96 |

| 5 | 4-NO2C6H4 | 15 | 98 |

| 6 | 3-NO2C6H4 | 18 | 97 |

| Table 2: Synthesis of pyrido[2,3-d]pyrimidine derivatives using a one-pot, three-component reaction. |

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance for the synthesis of complex molecules, including pyrimidine derivatives.

General Scheme for Palladium-Catalyzed Cross-Coupling

A typical palladium-catalyzed cross-coupling reaction involves an oxidative addition of an organic halide or triflate to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst.

Caption: Catalytic cycle for a generic Palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Hiyama Cross-Coupling of Pyrimidin-2-yl Tosylates[8]

This protocol details an efficient method for the C2-arylation of pyrimidine derivatives.

-

Reaction Setup: A mixture of pyrimidin-2-yl tosylate (0.2 mmol), trimethoxy(phenyl)silane (0.4 mmol), PdCl2 (0.006 mmol), PCy3 (0.012 mmol), TBAF (0.4 mmol), and CuCl (0.2 mmol) in dioxane (2.0 mL) is prepared in a sealed tube.

-

Reaction Conditions: The reaction mixture is stirred at 110 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

| Entry | Pyrimidin-2-yl tosylate | Product | Yield (%) |

| 1 | 4,6-dimethylpyrimidin-2-yl tosylate | 2-phenyl-4,6-dimethylpyrimidine | 95 |

| 2 | 4-chloropyrimidin-2-yl tosylate | 2-phenyl-4-chloropyrimidine | 78 |

| 3 | 4-methoxypyrimidin-2-yl tosylate | 2-phenyl-4-methoxypyrimidine | 85 |

| Table 3: Yields for the Pd-catalyzed Hiyama cross-coupling of pyrimidin-2-yl tosylates with trimethoxy(phenyl)silane. |

Biological Significance and Signaling Pathways

This compound derivatives are of significant interest due to their potential as therapeutic agents, particularly in oncology. Many of these compounds exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Inhibition of EGFR Signaling Pathway

Certain pyrimidine-sulfonamide hybrids have been developed as inhibitors of EGFR, including drug-resistant mutants. By blocking the tyrosine kinase activity of EGFR, these compounds can halt downstream signaling cascades that promote cell growth and division.

Caption: Simplified diagram of EGFR signaling pathway and its inhibition by this compound derivatives.

This guide provides a snapshot of the innovative synthetic strategies currently employed for the synthesis of this compound derivatives. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers aiming to design and synthesize novel compounds with enhanced therapeutic potential. The continuous development of such efficient and green synthetic methods is crucial for advancing drug discovery and development in this important class of heterocyclic compounds.

Biological activity of Pyrimidine-2-sulfonamide in cancer cell lines

An In-Depth Technical Guide to the Biological Activity of Pyrimidine-2-Sulfonamide Derivatives in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer activities of this compound derivatives. It consolidates quantitative data on their efficacy, details the experimental protocols used for their evaluation, and illustrates key mechanisms and workflows through diagrams. The hybridization of pyrimidine and sulfonamide moieties is a promising strategy in the development of novel and effective anticancer candidates, as these hybrids can act on multiple biological targets within cancer cells.

Quantitative Biological Activity: In Vitro Cytotoxicity

The antiproliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. The data below summarizes the IC50 values for several promising compounds.

Table 1: IC50 Values (µM) of Pyrimidine-Sulfonamide Derivatives in Breast Cancer Cell Lines

| Compound | MCF-7 | MDA-MB-231 | T-47D | Reference Compound |

| Hybrid 17 | 2.50 | 2.40 | 2.40 | 5-Fluorouracil (2.46) |

| Hybrid 58 | 6.17 | 8.68 | - | Doxorubicin (1.6) |

| Compound 3d | 43.4 | 35.9 | - | - |

| Compound 4d | 39.0 | 35.1 | - | - |

| Compound 8b | 7.13 | 4.62 | - | Doxorubicin / Cisplatin |

Data sourced from multiple studies.

Table 2: IC50 Values (µM) of Pyrimidine-Sulfonamide Derivatives in Colon Cancer Cell Lines

| Compound | HCT-116 | HT-29 | SW-620 | Reference Compound |

| Hybrid 3a | 5.66 | - | - | Doxorubicin (3.30) |

| Hybrid 3b | 9.59 | - | - | Doxorubicin (3.30) |

| Hybrid 9a | 9.64 | - | - | 5-Fluorouracil (37.22) |

| Hybrid 9b | - | 9.95 | - | 5-Fluorouracil (16.07) |

| Compound PS14 | 19.87 | - | - | 5-Fluorouracil |

Data sourced from multiple studies.

Table 3: IC50 Values (µM) of Pyrimidine-Sulfonamide Derivatives in Other Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

| Hybrid 28 | HepG2 | Liver | 6.99 | Doxorubicin (6.75) |

| Compound PS14 | HeLa | Cervical | 15.13 | 5-Fluorouracil |

| Compound PS14 | A-549 | Lung | 12.64 | 5-Fluorouracil |

| Compound 12e | H1975 | Lung | 0.0006 | - |

| Compound 7c | MCF-7 | Breast | - | Arrest at S phase |

Data sourced from multiple studies.

Mechanisms of Action

Pyrimidine-sulfonamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.

Inhibition of Signaling Pathways

A primary mechanism for many of these compounds is the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream signaling cascades like the PI3K/Akt pathway, which is vital for cell growth and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Cell Cycle Arrest and Apoptosis

Studies have shown that these derivatives can induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from progressing through division. Furthermore, they are potent inducers of apoptosis (programmed cell death). Flow cytometry analysis shows that treatment with compounds like PS14 leads to a significant increase in the percentage of apoptotic cells in HeLa, HCT-116, A-549, and HepG2 lines.

Caption: Logical flow from treatment to tumor growth inhibition.

Experimental Protocols

Standardized protocols are essential for the evaluation of anticancer compounds. The following sections detail the methodologies for key in vitro assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the viable cell number. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Standard workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies apoptosis by using Annexin V and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. PI, a nucleic acid dye, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol:

-

Cell Culture and Treatment: Seed 1 x 10^6 cells in a culture flask. After 24-48 hours, treat with the desired concentration of the compound and incubate for the determined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution based on DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their fluorescence intensity.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect all cells, including any floating in the medium, by trypsinization.

-

Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The DNA content histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Caption: Workflow for cell cycle analysis using PI staining.

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine-2-sulfonamides as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pyrimidine-2-sulfonamide derivatives as kinase inhibitors. It delves into their binding modes, target specificity, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and molecular interactions.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

This compound based kinase inhibitors primarily function as ATP-competitive inhibitors. The core pyrimidine scaffold is a "privileged" structure in kinase inhibitor design, adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for anchoring the inhibitor. The sulfonamide moiety and other substitutions on the pyrimidine ring extend into adjacent hydrophobic pockets and interact with key residues, contributing to the inhibitor's potency and selectivity.

A key feature of some this compound inhibitors is their potential for covalent inhibition. In such cases, a reactive group on the inhibitor forms a covalent bond with a nucleophilic residue, often a cysteine, within or near the ATP-binding site. This irreversible binding leads to prolonged inhibition of the kinase.

Quantitative Data: Inhibitory Potency and Selectivity

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 / Ki | Reference |

| Hybrid 10a | ALK | 3.31 nM | [1] |

| Hybrid 10a | EGFR | 17.74 nM | [1] |

| Hybrid 28 | VEGFR-2 | 100 nM | [1] |

| Hybrid 17 | Carbonic Anhydrase II | 1.72 nM (Ki) | [1] |

| Compound 7e | FAK | <100 nM | [2] |

| Compound 1a | AKA | single-digit nM | [3] |

| Compound 1a | CDK1 | single-digit nM | [3] |

| Compound 73 | CDK2 | 44 nM | |

| Compound 73 | CDK1 | 86,000 nM |

Table 2: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hybrid 10a-c | H2228, H1975 | Lung Cancer | 0.011 - 0.081 | [1] |

| Hybrid 11a,b | H2228, H1975 | Lung Cancer | 0.0125 - 0.067 | [1] |

| Hybrid 28 | HepG2, HCT-116, MCF-7 | Liver, Colon, Breast Cancer | 6.99 - 8.98 | [1] |

| Hybrid 17 | MDA-MB-231, MCF-7, T-47D | Breast Cancer | 2.40 - 2.50 | [1] |

| PS14 | HeLa, HCT-116, A549, HepG2 | Cervical, Colon, Lung, Liver Cancer | 12.64 - 22.20 | [1] |

| Compound 7e | AsPC-1, Panc-1, BxPC-3 | Pancreatic Cancer | <10 | [2] |

| Compound 1d | HL-60 (TB), SR | Leukemia | Growth Inhibition >100% at 10 µM | [4] |

| Compound 1d | T-47D, MCF-7 | Breast Cancer | Growth Inhibition 82-95% at 10 µM | [4] |

| Compound 22 | MCF-7, HepG-2, HCT-116 | Breast, Liver, Colon Cancer | 2.96 | [5] |

Key Signaling Pathways Targeted by this compound Inhibitors

These inhibitors have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels that supply tumors with nutrients and oxygen.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound inhibitor.

CDK/Cell Cycle Signaling Pathway

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. Inhibiting CDKs can lead to cell cycle arrest and apoptosis.

Caption: this compound inhibitors can arrest the cell cycle by targeting various CDKs.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, drives the growth of certain cancers.

Caption: Blockade of oncogenic ALK signaling by a this compound inhibitor.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is frequently hyperactivated in cancer, promoting cell growth and survival.

Caption: Inhibition of the ERK/MAPK signaling cascade by a this compound inhibitor targeting ERK.

Molecular Interactions: A Closer Look at the Binding Mode

Crystallographic and molecular docking studies have provided detailed insights into how this compound inhibitors bind to the kinase active site. The following diagram illustrates a representative binding mode of a sulfonamide inhibitor within the ATP-binding pocket of CDK2, based on PDB entry 3QTX.[6]

Caption: Schematic of this compound inhibitor interactions within the CDK2 active site.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound kinase inhibitors.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Experimental Workflow:

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Steps:

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the this compound inhibitor at various concentrations in a suitable kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at the optimal temperature for the kinase.

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

-

Second Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The decrease in luminescence in the presence of the inhibitor corresponds to its inhibitory activity.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Workflow:

Caption: Workflow for the MTT Cell Proliferation Assay.

Detailed Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Kinase Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.

Experimental Workflow:

References

- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structure-Activity Relationship of Pyrimidine-2-sulfonamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and enzyme inhibitory properties. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyrimidine and sulfonamide moieties are prevalent in a multitude of clinically approved drugs, owing to their favorable physicochemical and pharmacokinetic properties.[1] The combination of these two pharmacophores into a single molecular entity, the this compound core, has yielded potent inhibitors of various biological targets. These analogs have shown significant promise as anticancer agents by targeting key enzymes involved in cell proliferation and survival, such as protein kinases and carbonic anhydrases.[1][2] This guide will delve into the nuanced structure-activity relationships that govern the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine ring and the sulfonamide group. The following sections summarize the key SAR findings from various studies.

Anticancer Activity

The anticancer activity of this class of compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these analogs.

Key SAR Observations for Anticancer Activity:

-

Substitutions at the C-4 Position of the Pyrimidine Ring: The introduction of bulky and lipophilic groups at the C-4 position generally enhances anticancer activity. For instance, a cyclopentyl group at this position has been shown to be favorable.[1]

-

Piperidinyl vs. Pyrrolidinyl Moieties: At the C-2 position of the pyrimidine, a piperidinyl ring is often more favorable for activity against colon cancer cells (HCT-116) than a pyrrolidinyl ring.[1]

-

Fused Ring Systems: Thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine-sulfonamide hybrids have demonstrated potent antiproliferative activity, particularly when a six-membered cycloalkylamino group is present on the pyrimidine moiety.[1]

-

Importance of the Sulfonamide Moiety: While the sulfonamide group is a key feature, in some cases, it has been found to not be essential for high anticancer activity, suggesting that other structural features can compensate.[1] The presence of a hydrogen-bond donor, such as a carboxylic acid or hydroximic acid, in conjunction with the sulfonamide can enhance activity.[1]

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound ID | R1 (C4-pyrimidine) | R2 (Sulfonamide) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | - | Piperidinyl at C2 | HCT-116 | 1.73 | [1] |

| 1b | - | Pyrrolidinyl at C2 | HCT-116 | 3.94 | [1] |

| 9a | Cyclopentyl | - | HCT-116 | 9.64 | [1] |

| 9b | Cyclopentyl | - | HT-29 | 9.95 | [1] |

| 50a | - | - | MIA PaCa-2 | 0.45 | [1] |

| 50b | - | - | MIA PaCa-2 | 0.94 | [1] |

| 51a | - | Pyrrolo[2,3-d]pyrimidine | HeLa | 3.17 | [1] |

| 51b | - | Pyrrolo[2,3-d]pyrimidine | HeLa | 2.71 | [1] |

| 17 | Thioether-containing | - | MDA-MB-231 | 2.40 | [1] |

| 28 | Methyl | Diazepam hybrid | HepG2 | 6.99 | [1] |

Enzyme Inhibition

This compound analogs have been identified as potent inhibitors of several key enzymes implicated in cancer and other diseases.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation. Certain isoforms, such as CA II, CA IX, and CA XII, are overexpressed in various tumors, making them attractive targets for anticancer therapy. The primary sulfonamide moiety (-SO2NH2) is a well-established zinc-binding group, which is a key feature for CA inhibition.

Key SAR Observations for CA Inhibition:

-

The unsubstituted sulfonamide group is critical for coordinating with the zinc ion in the active site of carbonic anhydrases.

-

Modifications to the pyrimidine ring and the aryl portion of the sulfonamide can significantly impact isoform selectivity.[3]

-

For charged derivatives, the polarizability of the molecule appears to favor the inhibition of membrane-bound CAs.[3]

Table 2: Carbonic Anhydrase Inhibition by a this compound Analog

| Compound ID | Target Enzyme | Ki (nM) | Reference |

| 17 | CA II | 1.72 | [1] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα) are critical kinases in signaling pathways that drive tumor angiogenesis and cell growth.

Key SAR Observations for Kinase Inhibition:

-

VEGFR-2: A pyrimidine-sulfonamide-diazepam hybrid has shown potent VEGFR-2 inhibition, comparable to the approved drug sorafenib.[1]

-

PI3Kα: Thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine-sulfonamide hybrids have demonstrated potent inhibitory effects against PI3Kα.[1]

Table 3: Kinase Inhibition by this compound Analogs

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 28 | VEGFR-2 | 100 | [1] |

| 59a | PI3Kα | 7.2 | [1] |

| 59b | PI3Kα | 1.7 | [1] |

| 60a | PI3Kα | 3.1 | [1] |

| 60b | PI3Kα | 2.5 | [1] |

| 60c | PI3Kα | 4.6 | [1] |

Werner syndrome (WRN) helicase is a promising target for cancers with microsatellite instability. Pyrimidine-2-sulfonamides have been identified as covalent inhibitors of WRN helicase.

Key SAR Observations for WRN Helicase Inhibition:

-

The sulfonamide NH group is a key driver of compound potency.[4]

-

2-Sulfonamide analogues are significantly more potent than their 2-sulfonyl counterparts.[4]

-

The potency is largely driven by an increased binding affinity for WRN rather than chemical reactivity.[4][5]

Table 4: WRN Helicase Inhibition by this compound Analogs

| Compound ID | Target Enzyme | IC50 (nM) | KD (nM) | KI (nM) | Reference |

| H3B-960 | WRN Helicase | 22 | 40 | 32 | [4] |

| H3B-968 | WRN Helicase | ~10 | - | - | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. This section provides methodologies for key assays cited in the SAR analysis.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition Assays

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

Protocol:

-

Reagent Preparation: Prepare a stock solution of the CA enzyme, the substrate p-NPA, and the test inhibitors.

-

Assay Setup: In a 96-well plate, add the assay buffer (e.g., Tris-HCl), the CA enzyme, and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The Ki value can be determined using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), ATP, and the test compounds.

-

Assay Setup: In a suitable assay plate, combine the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture for a defined period at a controlled temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ADP-Glo™ kinase assay which measures ADP production as a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of a lipid substrate.

Protocol:

-

Reagent Preparation: Prepare solutions of purified recombinant PI3Kα (p110α/p85α) enzyme, a lipid substrate (e.g., PI(4,5)P2), ATP, and the test inhibitor.

-

Assay Setup: In a 384-well plate, add the test inhibitor at various concentrations. Then add a mixture of the PI3Kα enzyme and lipid substrate.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

This assay monitors the unwinding of a forked DNA substrate by WRN helicase.

Protocol:

-

Reagent Preparation: Prepare solutions of full-length WRN protein, a forked DNA substrate with a quenched fluorophore, ATP, and the test compounds.

-

Assay Setup: In a 384-well plate, incubate the WRN enzyme with varying concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding the DNA substrate and ATP.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the DNA is unwound, separating the fluorophore from the quencher.

-

Data Analysis: Determine the initial rates of DNA unwinding and calculate the percentage of inhibition to determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is often dysregulated in cancer. This compound analogs can indirectly affect this pathway by inhibiting upstream kinases like VEGFR-2.

References

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrimidine-2-Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine-2-sulfonamides represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Possessing a unique structural motif that combines the pyrimidine core with a sulfonamide group, these molecules have demonstrated a broad spectrum of biological activities, positioning them as privileged scaffolds in modern drug discovery. Their ability to interact with a diverse range of biological targets has led to the development of potent inhibitors for enzymes implicated in cancer, microbial infections, and inflammatory processes. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted pyrimidine-2-sulfonamides, offering detailed experimental protocols and insights into their mechanisms of action.

Discovery and Biological Activities

The fusion of the pyrimidine ring, a cornerstone of nucleic acids, with the sulfonamide group, a classic pharmacophore, has generated a rich field of chemical biology.[1][2] These hybrid molecules have been extensively explored for various therapeutic applications, primarily driven by their success as enzyme inhibitors.

Anticancer Activity

A significant area of research has focused on the anticancer potential of pyrimidine-sulfonamide derivatives. These compounds have been shown to target several key proteins and signaling pathways involved in tumor growth, proliferation, and survival.[1]

-

WRN Helicase Inhibitors: Recent high-throughput screening campaigns have identified 2-sulfonyl/sulfonamide pyrimidines as novel, covalent inhibitors of Werner syndrome (WRN) helicase.[3][4] WRN helicase is a synthetic lethal target in cancers with microsatellite instability (MSI-H), a common feature in various tumors resulting from deficient DNA mismatch repair.[5] The sulfonamide NH group has been identified as a crucial driver of potency in these inhibitors.[3][4]

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Hybridization with a sulfonamide moiety has yielded potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Bruton's Tyrosine Kinase (BTK).[1] Inhibition of these kinases disrupts signaling pathways essential for tumor angiogenesis, cell cycle progression, and cancer cell survival.

-

Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are the most prominent class of inhibitors for carbonic anhydrases, metalloenzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Pyrimidine-sulfonamide hybrids leverage this property to inhibit cancer cell proliferation.[1]

Antimicrobial and Anti-inflammatory Activity

Beyond oncology, substituted pyrimidine-sulfonamides have shown promise as antimicrobial and anti-inflammatory agents.

-

Antimicrobial Agents: Novel series of pyrimidine-based sulfonamides have been synthesized and assessed for their antibacterial and antifungal activities. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the pyrimidine ring enhances antimicrobial potency.[6]

-

Anti-inflammatory Agents: The mechanism of action for the anti-inflammatory effects of pyrimidines is often associated with the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins.[7] The sulfonamide moiety can contribute to this activity and modulate the pharmacokinetic properties of the compounds.

Data Presentation: Biological Activity

The following tables summarize the quantitative data for the biological activity of selected substituted pyrimidine-2-sulfonamide derivatives reported in the literature.

Table 1: Anticancer and Enzyme Inhibitory Activity

| Compound/Series | Target | Cell Line / Assay | Activity (IC₅₀ / GI₅₀) | Reference |

| H3B-968 | WRN Helicase | Biochemical Assay | ~10 nM | [3][4] |

| H3B-960 | WRN Helicase | Biochemical Assay | 22 nM | [3][4] |

| Hybrid 1a | Proliferation | HCT-116 (Colon) | 1.73 µM | [1] |

| Hybrid 4a,b | VEGFR-2 | Biochemical Assay | 120 nM, 100 nM | [1] |

| Hybrid 5 | Proliferation | T-47D, MCF-7, MDA-MB-231 (Breast) | 2.40 µM | [1] |

| Hybrid 15 | Fam20C Kinase | MDA-MB-468, MDA-MB-231, MCF-7 | 5.98–10.34 µM | [1] |

| Hybrid 28 | VEGFR-2 | Biochemical Assay | 100 nM | [1] |

| Hybrid 47 | Polo-likekinase 4 (PLK4) | Biochemical Assay | 85 nM | [1] |

| Hybrid 48 | Bruton's Tyrosine Kinase (BTK) | Biochemical Assay | 4.9 nM | [1] |

| Hybrid 49 | Cyclin Dependent Kinase 4 (CDK4) | Biochemical Assay | 150 nM | [1] |

Table 2: Antimicrobial Activity

| Compound Series | Pathogen | Activity (MIC) | Key SAR Finding | Reference |

| Pyrimidine-based sulfonamides | Various bacteria & fungi | Moderate to good | Electron-withdrawing groups enhance potency | [6] |

| Pyrimidine sulfonate esters (A₅ ) | Xanthomonas oryzae pv. oryzae | 4.24 µg/mL (EC₅₀) | - | [8] |

| Pyrimidine sulfonate esters (A₃₃ ) | Xanthomonas axonopodis pv. citri | 44.11 µg/mL (EC₅₀) | - | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context and application of these compounds.

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidine-2-sulfonamides can be achieved through various chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

-

Condensation with Guanidine: A common and versatile method involves the condensation of a β-dicarbonyl compound (or its equivalent, like an enaminone) with guanidine to form the 2-aminopyrimidine core. The sulfonamide moiety can be introduced before or after the pyrimidine ring formation.

-

From 2-Chloropyrimidines: Substitution of a chlorine atom at the C-2 position of the pyrimidine ring with a sulfonamide group via nucleophilic aromatic substitution is another effective strategy.

-

Multi-component Reactions: Efficient one-pot, multi-component reactions have been developed to construct the substituted pyrimidine ring with the sulfonamide precursor in a single step, offering advantages in terms of atom economy and operational simplicity.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide

This protocol is based on the general synthesis of 2-aminopyrimidine derivatives via condensation.

-

Step 1: Synthesis of the Chalcone Intermediate.

-

To a solution of 4-acetylbenzenesulfonamide (1.0 eq) in ethanol, add an appropriately substituted aromatic aldehyde (1.1 eq).

-

Add a catalytic amount of a base (e.g., aqueous NaOH or KOH solution) dropwise to the stirring mixture at room temperature.

-

Continue stirring for 12-24 hours. The formation of a precipitate indicates product formation.

-

Filter the solid product, wash with cold water and then cold ethanol, and dry under vacuum to yield the chalcone intermediate.

-

-

Step 2: Cyclization to form the Pyrimidine Ring.

-

Suspend the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as n-butanol or ethanol.

-

Add a base, such as sodium ethoxide or potassium carbonate (2.0 eq), to the mixture.

-

Reflux the reaction mixture for 8-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide product.

-

Protocol 2: Synthesis via Enaminone Intermediate

This protocol is adapted from methods used for the synthesis of diverse pyrimidine molecules.[10]

-

Step 1: Synthesis of the Enaminone.

-

Combine 1-(4-(sulfonyl)phenyl)ethan-1-one (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).

-

Heat the mixture at reflux for 2-4 hours.

-

Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

-

-

Step 2: Cyclization with Guanidine.

-

Dissolve the enaminone intermediate (1.0 eq) in a mixture of ethanol and acetic acid.

-

Add guanidine hydrochloride (1.2 eq) and anhydrous potassium carbonate (1.5 eq) to the solution.

-

Reflux the mixture for 6-10 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Conclusion and Future Outlook

Substituted pyrimidine-2-sulfonamides are a compound class of immense therapeutic potential, with established and emerging roles as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of their synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening and detailed structure-activity relationship studies.

Future research will likely focus on several key areas:

-

Target Selectivity: Enhancing the selectivity of these inhibitors for their intended targets over related proteins to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Designing novel derivatives that can overcome known resistance mechanisms, particularly in oncology.

-

New Therapeutic Areas: Exploring the utility of this scaffold against novel biological targets and in other disease areas.

-

Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

The continued exploration of the chemical space around the this compound core, guided by rational drug design and a deeper understanding of their biological targets, promises to deliver the next generation of innovative therapeutics.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nebiolab.com [nebiolab.com]

- 9. WRN regulates pathway choice between classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Pyrimidine-2-Sulfonamide: A Versatile Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its inherent structural features allow for versatile chemical modifications, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological targets, and therapeutic applications, with a focus on its role in anticancer drug discovery.

Introduction to the this compound Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and various clinically approved drugs, such as gefitinib and lapatinib.[1] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its widespread use in drug design.[2] When combined with a sulfonamide moiety, which is present in numerous FDA-approved drugs, the resulting pyrimidine-sulfonamide hybrids exhibit enhanced pharmacological properties.[1][3] These hybrids can simultaneously target multiple biological pathways, offering a promising strategy to overcome drug resistance and improve therapeutic efficacy.[1][4]

The sulfonamide group itself is a key pharmacophore, known for its role in inhibiting carbonic anhydrases and its favorable pharmacokinetic properties, including rapid absorption and good in vivo stability.[1][5] The combination of these two moieties in the this compound scaffold has led to the discovery of potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][7][8]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of a suitable pyrimidine precursor with a sulfonamide moiety. A general synthetic approach involves the reaction of an enaminone with guanidine hydrochloride to form the 2-aminopyrimidine core, which can then be further modified.[9]

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide derivative, based on methodologies described in the literature.[10]

Materials:

-

Substituted chalcone (A1-A6)

-

Guanidine hydrochloride

-

Isopropyl alcohol

-

Spectroscopic grade solvents for analysis (e.g., DMSO-d6 for NMR)

Procedure:

-

An equimolar ratio of the substituted chalcone and guanidine hydrochloride is taken in a round-bottom flask.

-

The reactants are dissolved in isopropyl alcohol.

-

The reaction mixture is refluxed for 8 hours.

-

Upon completion of the reaction, a precipitate is observed.

-

The precipitate is filtered, dried under a vacuum, and recrystallized to yield the final product.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9][10]

Biological Targets and Therapeutic Applications

Derivatives of the this compound scaffold have shown significant activity against a range of biological targets, primarily in the context of cancer therapy.

Kinase Inhibition

Kinases are a major class of enzymes targeted by this compound derivatives. These compounds have been shown to inhibit several kinases involved in cancer cell proliferation and survival.

-

Extracellular Signal-Regulated Kinases (ERK): Pyrimidine molecules bearing a sulfonamide moiety have been rationally designed as novel ERK inhibitors.[7][9] ERK is a key component of the MAP kinase signaling pathway, which is often hyperactivated in various cancers.[7]

-

Aurora Kinase A (AKA) and Cyclin-Dependent Kinase 1 (CDK1): A novel class of pyrazolopyrimidine-sulfonamides has been identified as potent dual inhibitors of AKA and CDK1, both of which are critical for cell cycle progression.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrimidine-sulfonamide hybrids have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[1][11]

-

Focal Adhesion Kinase (FAK): Sulfonamide-substituted diphenylpyrimidines have been synthesized as potent FAK inhibitors, which play a crucial role in cell adhesion, migration, and survival.[8]

-

Cyclin-Dependent Kinase 4 (CDK4): A pyrrolo[2,3-d]pyrimidine–sulfonamide-pyrimidine hybrid has been identified as a potent inhibitor of CDK4.[1]

Other Biological Targets

-

Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of CAs, and pyrimidine-sulfonamide hybrids also exhibit this activity.[1][12] CAs are involved in pH regulation and are often overexpressed in tumors.

-

Werner Syndrome Protein (WRN): 2-Sulfonyl/sulfonamide pyrimidines have been discovered as novel covalent inhibitors of WRN helicase activity, which is a synthetic lethal target in microsatellite instability-high (MSI-H) cancers.[13][14]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines and molecular targets.

Table 1: Anticancer Activity of Pyrimidine-Sulfonamide Hybrids

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4a | - | VEGFR2 Inhibition | 0.12 | [1] |

| 4b | - | VEGFR2 Inhibition | 0.1 | [1] |

| 5 | T-47D | MTT | 2.40 | [1] |

| 5 | MCF-7 | MTT | 2.50 | [1] |

| 5 | MDA-MB-231 | MTT | 2.40 | [1] |

| 9a | HCT-116 | MTT | 9.64 | [1] |

| 9b | HT-29 | MTT | 9.95 | [1] |

| 28 | HepG2 | MTT | 6.99 - 8.98 | [1] |

| 28 | HCT-116 | MTT | 6.99 - 8.98 | [1] |

| 28 | MCF-7 | MTT | 6.99 - 8.98 | [1] |

| 46 | MCF-7 | MTT | 0.96 | [1] |

| 46 | MDA-MB-468 | MTT | 1.07 | [1] |

| 49 | MIA PaCa-2 | MTT | 8.25 | [1] |

| 7e | AsPC-1 | - | <10 | [8] |

| 7e | Panc-1 | - | <10 | [8] |

| 7e | BxPC-3 | - | <10 | [8] |

| VIIb | Various | - | 1.06 - 8.92 (GI50) | [11] |

Table 2: Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 1a | Aurora Kinase A | <10 | [6] |

| 1a | CDK1 | <10 | [6] |

| 49 | CDK4 | 150 | [1] |

| 28 | VEGFR-2 | 100 | [1] |

| H3B-968 | WRN Helicase | ~10 | [13][14] |

| VIIb | VEGFR-2 | 3600 | [11] |

| Sul-DPPYs | FAK | <100 | [8] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation are provided below.

Caption: Experimental workflow for the discovery and development of this compound based drugs.

Caption: Inhibition of the ERK/MAPK signaling pathway by this compound derivatives.

Caption: Inhibition of cell cycle progression by targeting CDKs and Aurora Kinase A.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable framework in the quest for novel therapeutic agents, particularly in oncology. The synthetic accessibility and the ability to modulate a wide range of biological targets underscore its importance in modern drug discovery. The hybridization of the pyrimidine and sulfonamide pharmacophores has yielded compounds with potent in vitro and in vivo efficacy.[1] Future research in this area will likely focus on the rational design of more selective and potent inhibitors, the exploration of novel biological targets, and the development of compounds with improved pharmacokinetic and safety profiles. The continued investigation of this compound derivatives holds great promise for the development of next-generation therapies for cancer and other diseases.

References

- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In Silico Modeling of Pyrimidine-2-Sulfonamide Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of pyrimidine-2-sulfonamide derivatives to their biological targets. This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Computational approaches are instrumental in elucidating the molecular interactions driving these activities, guiding lead optimization, and predicting pharmacokinetic profiles.

Introduction to Pyrimidine-2-Sulfonamides and In Silico Modeling

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors.[1] The sulfonamide group often acts as a key pharmacophore, participating in crucial interactions with the target protein, while the pyrimidine ring and its substituents provide opportunities for modulating potency, selectivity, and physicochemical properties.

In silico modeling plays a pivotal role in the rational design and development of this compound-based therapeutics.[2][3] These computational techniques allow for the rapid and cost-effective evaluation of large libraries of virtual compounds, providing insights into their potential binding modes, affinities, and drug-likeness properties before their synthesis and experimental testing.[4][5] This guide will delve into the core in silico methods, their practical application to pyrimidine-2-sulfonamides, and the interpretation of the generated data.

Key Biological Targets of Pyrimidine-2-Sulfonamides

In silico and experimental studies have identified several key protein targets for this compound derivatives. Understanding these targets and their roles in disease is crucial for designing effective inhibitors.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[6][7] Inhibition of VEGFR-2 is a validated strategy in cancer therapy to block tumor growth and metastasis.[8][9] Pyrimidine-sulfonamide hybrids have shown potent inhibitory activity against VEGFR-2.[7]

-

Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10][11] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[12][13] Sulfonamides are a well-established class of CA inhibitors.[10]

-

Werner Syndrome ATP-dependent Helicase (WRN): A multifunctional enzyme involved in DNA repair, replication, and recombination.[14] WRN is a synthetic lethal target in microsatellite instable (MSI) cancers, making it an attractive target for cancer therapy.[14][15] 2-Sulfonyl/sulfonamide pyrimidines have been identified as covalent inhibitors of WRN.[14][15]

-

Other Targets: Pyrimidine-sulfonamide derivatives have also been investigated as inhibitors of other targets, including L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) for antimicrobial activity and various protein kinases.[16]

Core In Silico Modeling Techniques

A typical in silico drug discovery workflow for this compound inhibitors involves a series of computational methods to predict their interaction with a target protein and their potential as drug candidates.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] It is a fundamental tool for virtual screening and understanding ligand-protein interactions.

Experimental Protocol: Molecular Docking of a this compound with VEGFR-2

-

Preparation of the Receptor:

-

Preparation of the Ligand:

-

The 3D structure of the this compound derivative is generated using chemical drawing software and optimized using a suitable force field.

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of VEGFR-2. The dimensions and coordinates of the grid box are determined based on the position of the co-crystallized ligand or by identifying the binding pocket using pocket detection algorithms.

-

-

Docking Simulation:

-

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.

-

Multiple docking runs are performed to ensure the convergence of the results.

-

-

Analysis of Results:

-

The resulting docking poses are clustered and ranked based on their predicted binding energies.

-

The lowest energy conformation is selected as the most probable binding mode.

-

The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the predicted binding pose from molecular docking.[18]

Experimental Protocol: MD Simulation of a this compound-VEGFR-2 Complex

-

System Preparation:

-

The docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

A force field (e.g., CHARMM36, AMBER) is applied to describe the interatomic interactions.[19]

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Positional restraints are often applied to the protein and ligand heavy atoms during equilibration.

-

-

Production Run:

-

A production MD simulation is run for a specified period (e.g., 100 ns) without any restraints.[20] The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The stability of the protein-ligand complex is analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

The flexibility of the protein residues is assessed by calculating the Root Mean Square Fluctuation (RMSF).[20]

-

Other parameters like the radius of gyration (Rg) and the number of hydrogen bonds over time are also analyzed to understand the conformational changes and interaction stability.[20]

-

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[21][22]

Experimental Protocol: MM/PBSA Calculation

-

Trajectory Extraction:

-

Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the stable part of the MD simulation trajectory.

-

-

Energy Calculations:

-

For each snapshot, the following energy terms are calculated:

-

Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions.

-

Solvation Free Energy (ΔGsolv): Comprises the polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann or Generalized Born model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA).[23]

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔGbind) is calculated as the sum of the changes in the molecular mechanics energy and the solvation free energy upon ligand binding. The entropic contribution is often neglected for ranking congeneric ligands.

-

ADME/Tox Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity (Tox) prediction is crucial for evaluating the drug-likeness of a compound.[24][25] Various computational models and online servers (e.g., SwissADME, pkCSM) are available for this purpose.

Key Parameters Predicted:

-

Lipinski's Rule of Five: Predicts oral bioavailability based on molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors.

-

Aqueous Solubility (logS): Affects absorption and distribution.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

Hepatotoxicity: Predicts potential liver damage.

-

Carcinogenicity and Mutagenicity: Predicts the potential to cause cancer or genetic mutations.[24]

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico studies on this compound derivatives targeting key proteins.

Table 1: Binding Affinities of this compound Derivatives

| Compound/Derivative | Target Protein | Method | Binding Affinity (kcal/mol) | IC50/Ki (nM) | Reference |

| Pyrimidine-sulfonamide 1 | VEGFR-2 | Docking | -9.2 | - | [7] |

| Pyrimidine-sulfonamide 23 | VEGFR-2 | Docking | -99.50 | 52.3 | [7] |

| Pyrimidine-sulfonamide 15 | VEGFR-2 | - | - | 78.7 | [8] |

| Pyrimidine-sulfonamide 3a | VEGFR-2 | - | - | 200.7 | [8] |

| Pyrimidine-sulfonamide 6 | VEGFR-2 | - | - | 1507.3 | [8] |

| Pyrimidinebenzenesulfonamide | Carbonic Anhydrase I | TSA/ITC | - | 0.5 | [10] |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | Carbonic Anhydrase II | Stopped-flow CO2 hydration | - | - | [11] |

| H3B-960 | WRN | ITC | - | KD = 40 | [14][15] |

| H3B-968 | WRN | - | - | ~10 | [14][15] |

| H3B-859 | WRN | ADP-Glo assay | - | 865 | [14] |

| H3B-219 | WRN | ADP-Glo assay | - | 171 | [14] |

| 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide | GlcN-6-P | Docking | - | - | [16] |

| This compound Va | CDK2/Cyclin A | Docking | -16.26 | - | [26] |

Table 2: In Silico ADME/Tox Predictions for Selected Pyrimidine-Sulfonamide Derivatives

| Compound | Property | Predicted Value | Method/Server | Reference |

| Pyridine-sulfonamide 15a | Caco-2 Permeability | Good | Pre-ADMET | [24] |

| hERG Inhibition | High Risk | Pre-ADMET | [24] | |

| Ames Test | Mutagen | Pre-ADMET | [24] | |

| Carcinogenicity (Mouse) | Carcinogen | Pre-ADMET | [24] | |

| Imidazo[1,2-a]pyrimidine 3g | Caco-2 Permeability | > -5.15 cm/s (Good) | pkCSM | [25] |

| Hepatotoxicity | Not predicted | pkCSM | [25] | |

| Carcinogenicity | Not predicted | pkCSM | [25] |

Visualizing Molecular Interactions and Pathways

Graphviz diagrams are used to visualize complex relationships, such as signaling pathways and experimental workflows.

VEGFR-2 Signaling Pathway

VEGFR-2 activation by VEGF initiates a cascade of downstream signaling events that promote angiogenesis.

Logical Workflow for Computational Binding Analysis

The process of analyzing the binding of a this compound derivative to its target involves a logical sequence of computational steps.

Conclusion

In silico modeling is an indispensable component of modern drug discovery, providing powerful tools to investigate the target binding of this compound derivatives. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a deep understanding of the structure-activity relationships that govern inhibitor potency and selectivity. Furthermore, in silico ADME/Tox predictions help to identify candidates with favorable drug-like properties early in the development pipeline. The continued advancement of computational methods and hardware will further enhance the predictive power of these approaches, accelerating the discovery of novel and effective this compound-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]

- 18. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2-sulfonamide is a heterocyclic organic compound featuring a pyrimidine ring substituted with a sulfonamide group. This core structure is of significant interest in medicinal chemistry, as the pyrimidine scaffold is a key component of nucleobases and the sulfonamide group is a well-established pharmacophore.[1] Derivatives of pyrimidine-sulfonamide have demonstrated a wide range of biological activities, including potent anticancer and enzyme inhibitory effects.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of the parent compound, this compound, including its synthesis, spectral characteristics, and a discussion of the biological pathways modulated by its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂S | [4] |

| Molecular Weight | 159.17 g/mol | [4] |

| Exact Mass | 159.01024758 Da | [4] |

| Topological Polar Surface Area | 94.3 Ų | [4] |

| Calculated logP | -0.9 | [4] |

| Appearance | White to off-white crystalline solid (presumed) | [5] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for related compounds.[8][9] The most common approach for the synthesis of aryl sulfonamides involves the reaction of an amine with a sulfonyl chloride.[8]